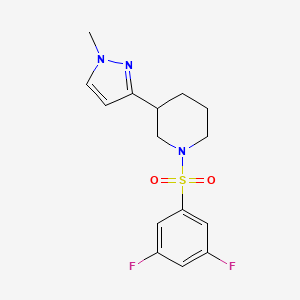
1-(3,5-difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a useful research compound. Its molecular formula is C15H17F2N3O2S and its molecular weight is 341.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(3,5-difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of piperidine derivatives with 3,5-difluorobenzenesulfonyl chloride and 1-methyl-1H-pyrazole. The structural formula can be represented as follows:
This compound features a piperidine ring substituted with a difluorobenzenesulfonyl group and a pyrazole moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymatic pathways and receptor interactions. Research indicates that compounds with similar structures can act as inhibitors of perforin activity, which is crucial in immune response modulation . This suggests that the compound may have applications in immunotherapy or as an anti-cancer agent.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of pyrazole derivatives against various cancer cell lines. For instance, compounds analogous to this compound showed significant inhibition of cell proliferation in human cancer cell lines such as A549 (lung cancer), SGC-7901 (gastric cancer), and HT-1080 (fibrosarcoma) with IC50 values ranging from 0.076 to 0.12 μM . This indicates a potent biological effect that warrants further investigation.
Study 1: Anticancer Properties
In a study evaluating the anticancer properties of various pyrazole derivatives, it was found that compounds with similar structural features to our target compound exhibited remarkable antiproliferative activity. Specifically, one derivative demonstrated an IC50 value significantly lower than traditional chemotherapeutics, suggesting enhanced efficacy .
Study 2: Immunomodulatory Effects
Another study focused on the immunomodulatory effects of benzenesulfonamide compounds indicated that these compounds could effectively inhibit perforin-mediated cytotoxicity in immune cells. This property could be leveraged for therapeutic interventions in autoimmune diseases or cancers where immune evasion is a concern .
Data Summary
Propiedades
IUPAC Name |
1-(3,5-difluorophenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O2S/c1-19-6-4-15(18-19)11-3-2-5-20(10-11)23(21,22)14-8-12(16)7-13(17)9-14/h4,6-9,11H,2-3,5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNGIGSKLMYWQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














